Ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate
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Overview
Description
ETHYL 3-(2,5-DIMETHOXYBENZENESULFONAMIDO)-3-(3-NITROPHENYL)PROPANOATE is a complex organic compound that features a combination of aromatic rings, sulfonamide, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(2,5-DIMETHOXYBENZENESULFONAMIDO)-3-(3-NITROPHENYL)PROPANOATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Nitrobenzene Derivative: Starting with a nitration reaction of benzene to introduce the nitro group.
Sulfonamide Formation: Reacting the nitrobenzene derivative with a sulfonyl chloride to form the sulfonamide.
Esterification: The final step involves esterification of the sulfonamide with ethyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(2,5-DIMETHOXYBENZENESULFONAMIDO)-3-(3-NITROPHENYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester group can be hydrolyzed to a carboxylic acid.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Conversion of the nitro group to an amine.
Reduction: Formation of carboxylic acids from esters.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its sulfonamide group.
Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for ETHYL 3-(2,5-DIMETHOXYBENZENESULFONAMIDO)-3-(3-NITROPHENYL)PROPANOATE would depend on its specific application. Generally, the sulfonamide group can interact with biological targets such as enzymes, potentially inhibiting their activity. The ester group may also undergo hydrolysis, releasing active compounds that can further interact with molecular targets.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-(2,5-DIMETHOXYBENZENESULFONAMIDO)-3-(4-NITROPHENYL)PROPANOATE: Similar structure but with a different position of the nitro group.
METHYL 3-(2,5-DIMETHOXYBENZENESULFONAMIDO)-3-(3-NITROPHENYL)PROPANOATE: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
ETHYL 3-(2,5-DIMETHOXYBENZENESULFONAMIDO)-3-(3-NITROPHENYL)PROPANOATE is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H22N2O8S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
ethyl 3-[(2,5-dimethoxyphenyl)sulfonylamino]-3-(3-nitrophenyl)propanoate |
InChI |
InChI=1S/C19H22N2O8S/c1-4-29-19(22)12-16(13-6-5-7-14(10-13)21(23)24)20-30(25,26)18-11-15(27-2)8-9-17(18)28-3/h5-11,16,20H,4,12H2,1-3H3 |
InChI Key |
RDYKOOCAMCNTFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
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